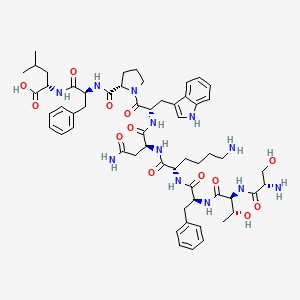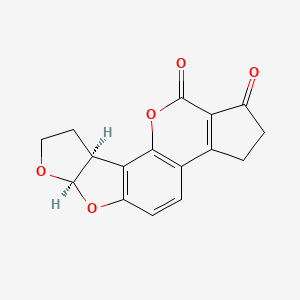
Ferric enterobactin ion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferric enterobactin ion is a complex formed between ferric ion (Fe³⁺) and enterobactin, a siderophore produced by bacteria such as Escherichia coli. Enterobactin is a triscatechol derivative of a cyclic triserine lactone, known for its high affinity for ferric ions. This complex plays a crucial role in microbial iron transport, facilitating the uptake of iron in environments where it is scarce .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ferric enterobactin ion involves the formation of enterobactin followed by its complexation with ferric ions. Enterobactin is synthesized through the enzymatic assembly of three molecules of 2,3-dihydroxybenzoic acid (DHB) and L-serine, catalyzed by nonribosomal peptide synthetases. The final step involves the cyclization of the linear trimer to form the trilactone structure .
Industrial Production Methods: Industrial production of this compound is not common due to its specific biological role. laboratory synthesis can be scaled up using biotechnological methods involving genetically engineered bacteria that overproduce enterobactin, which can then be purified and complexed with ferric ions .
Análisis De Reacciones Químicas
Types of Reactions: Ferric enterobactin ion primarily undergoes complexation and redox reactions. The complexation reaction involves the binding of ferric ions to the catecholate groups of enterobactin. Redox reactions can occur under certain conditions, leading to the reduction of ferric ions to ferrous ions (Fe²⁺) .
Common Reagents and Conditions:
Complexation: Ferric chloride (FeCl₃) is commonly used as the ferric ion source.
Redox Reactions: Reducing agents such as ascorbic acid can be used to reduce ferric ions to ferrous ions.
Major Products:
Complexation: this compound (FeEnt).
Redox Reactions: Ferrous enterobactin ion (Fe²⁺Ent).
Aplicaciones Científicas De Investigación
Ferric enterobactin ion has several applications in scientific research:
Mecanismo De Acción
Ferric enterobactin ion exerts its effects through high-affinity binding to ferric ions, facilitating their transport across bacterial membranes. The complex is recognized by specific outer-membrane receptors (e.g., FepA in Escherichia coli) and transported into the periplasm via the TonB-dependent transport system. Once inside the cell, ferric ions are released from enterobactin through hydrolysis or reduction, making them available for cellular processes .
Comparación Con Compuestos Similares
Ferric enterobactin ion is unique due to its high stability and specificity for ferric ions. Similar compounds include:
Bacillibactin: A triscatecholamide trilactone siderophore produced by Bacillus subtilis.
Corynebactin: A trithreonine triscatechol derivative lactone found in Gram-positive bacteria.
This compound stands out due to its remarkable stability and efficiency in iron transport, making it a valuable model for studying microbial iron acquisition .
Propiedades
| 61481-53-6 | |
Fórmula molecular |
C30H21FeN3O15-3 |
Peso molecular |
719.3 g/mol |
Nombre IUPAC |
3-[[(3S,7S,11S)-7,11-bis[(2,3-dioxidobenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]benzene-1,2-diolate;iron(3+) |
InChI |
InChI=1S/C30H27N3O15.Fe/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38;/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42);/q;+3/p-6/t16-,17-,18-;/m0./s1 |
Clave InChI |
NGILTSZTOFYVBF-UVJOBNTFSA-H |
SMILES isomérico |
C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)[O-])[O-])NC(=O)C3=C(C(=CC=C3)[O-])[O-])NC(=O)C4=C(C(=CC=C4)[O-])[O-].[Fe+3] |
SMILES canónico |
C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)[O-])[O-])NC(=O)C3=C(C(=CC=C3)[O-])[O-])NC(=O)C4=C(C(=CC=C4)[O-])[O-].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






